3,4-Dimethoxycinnamamide
Description
Structure
2D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H2,12,13)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZILHYXHKAKT-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14773-40-1 | |
| Record name | Cinnamamide, 3,4-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014773401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Chemistry and Chemical Derivatization Strategies of 3,4 Dimethoxycinnamamide
Total Synthesis Methodologies of 3,4-Dimethoxycinnamamide
The total synthesis of the parent compound, this compound, is fundamentally an amidation reaction starting from 3,4-dimethoxycinnamic acid. The process involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an ammonia (B1221849) source.
A common and direct laboratory-scale method involves a two-step sequence:
Activation of Carboxylic Acid: 3,4-dimethoxycinnamic acid is converted into its more reactive acyl chloride derivative, (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂). japsonline.com The excess thionyl chloride is then removed by distillation, often leaving the crude acyl chloride which can be used in the next step without extensive purification. japsonline.com
Amidation: The resulting (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the primary amide, this compound.
Alternative methods utilize peptide coupling agents to facilitate the direct condensation of 3,4-dimethoxycinnamic acid with an ammonia salt (e.g., ammonium (B1175870) chloride) in the presence of a non-nucleophilic base. This approach avoids the need to isolate the often-reactive acyl chloride.
Directed Synthesis of Novel this compound Derivatives
The generation of novel derivatives from the this compound scaffold is a key strategy for developing compounds with tailored properties. Synthetic efforts are generally focused on three areas: formation of diverse amide bonds, modification of the cinnamoyl backbone, and derivatization at the amine nitrogen.
The most prevalent strategy for creating derivatives involves the condensation of 3,4-dimethoxycinnamic acid with a diverse range of primary and secondary amines. This approach allows for the systematic exploration of structure-activity relationships by varying the substituent on the amide nitrogen.
The reaction is typically achieved by first converting the carboxylic acid to (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride using thionyl chloride. japsonline.com This activated intermediate is then reacted with a specific amine in a suitable solvent, often in the presence of a base like pyridine (B92270) to act as a nucleophilic catalyst and to neutralize the HCl byproduct. japsonline.com This method has been successfully used to synthesize a wide array of N-substituted 3,4-dimethoxycinnamamides. japsonline.com
| Amine Reactant | Coupling Method/Reagents | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Substituted 2-aminothiophenes | (E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride, Pyridine | Acetone (B3395972) | N-(substituted-thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamides | Good | japsonline.com |
| 4-Trifluoromethylaniline | Not specified | Not specified | N-(4-Trifluoromethylphenyl) this compound | Not specified | researchgate.net |
| Substituted anilines | Cinnamoyl chloride, Triethylamine | Tetrahydrofuran | Substituted N-phenyl cinnamamides | Not specified | nih.gov |
| Phenylethylamines | Lipozyme® TL IM (enzymatic) | tert-Amyl alcohol | N-phenethylcinnamamides | Up to 91.3% | mdpi.com |
Modifications to the cinnamoyl portion of this compound, which includes the phenyl ring and the α,β-unsaturated system, offer another avenue for structural diversification. While direct modification of the pre-formed amide is less common than varying the amine, several reaction types applicable to the cinnamoyl system have been explored in related structures.
The electron-deficient α,β-double bond is a key site for reactivity, particularly for nucleophilic conjugate addition (Michael addition). Research on related cinnamoyl compounds, such as o-carbamoyl-trans-cinnamamide, has shown that nitrogen-based nucleophiles like piperidine (B6355638) and ammonia can add across this double bond to yield β-amino-nitriles. rsc.org This suggests a viable pathway for introducing substituents at the β-position of the this compound backbone.
Furthermore, theoretical studies using density functional theory (DFT) have investigated the palladium-catalyzed C-H functionalization and C=C double-bond rotation of (E)-N-methoxy cinnamamide (B152044). nih.gov These computational analyses reveal the potential for complex, metal-catalyzed transformations that could isomerize or functionalize the double bond, offering a sophisticated strategy for modifying the core structure. nih.gov
A highly effective and widely used strategy for generating diverse analogs is the introduction of various substituents on the amide nitrogen. This is achieved by employing a wide range of primary and secondary amines in condensation reactions with activated 3,4-dimethoxycinnamic acid.
A notable example is the synthesis of novel amides incorporating substituted 2-aminothiophene moieties. In a general procedure, (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is added dropwise to a solution of a substituted 2-aminothiophene and pyridine in acetone at 0°C. japsonline.com The reaction mixture is then stirred at room temperature, leading to the precipitation of the desired N-(thiophen-2-yl) cinnamamide derivative, which can be isolated in good yield. japsonline.com This approach has been used to create a library of compounds, including derivatives with carboxamide groups on the thiophene (B33073) ring, such as 2-((E)-3-(3,4-Dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. japsonline.com
Another example involves the synthesis of N-(4-Trifluoromethylphenyl) this compound by reacting 3,4-dimethoxycinnamic acid with 4-trifluoromethylaniline. researchgate.net Similarly, N-allyl derivatives can be synthesized through the reaction of 3,4-dimethoxycinnamic acid with allylamine, typically using a coupling agent.
| Amine Moiety | Synthetic Method | Key Reagents | Product Example | Reference |
|---|---|---|---|---|
| Substituted 2-aminothiophenes | Condensation with acryloyl chloride | Thionyl chloride, Pyridine, Acetone | 2-((E)-3-(3,4-Dimethoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | japsonline.com |
| 4-Trifluoromethylaniline | Amide coupling | 3,4-dimethoxycinnamic acid, 4-trifluoromethylaniline | N-(4-Trifluoromethylphenyl) this compound | researchgate.net |
| Substituted anilines | Condensation with cinnamoyl chloride | Triethylamine, Tetrahydrofuran | N-(4-chlorophenyl)-3-(3-hydroxyphenyl)acrylamide | nih.gov |
Chemoenzymatic Synthesis Approaches for this compound Analogs
Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform chemical transformations that can be challenging to achieve with traditional chemical methods. For this compound analogs, lipases have emerged as particularly useful biocatalysts.
One prominent strategy is the lipase-catalyzed interesterification or acidolysis of phospholipids (B1166683). In a notable study, the immobilized lipase (B570770) B from Candida antarctica (Novozym 435) was used to catalyze the interesterification of egg-yolk phosphatidylcholine with the ethyl ester of 3,4-dimethoxycinnamic acid (E3,4DMCA). mdpi.com This reaction, conducted in hexane (B92381), successfully incorporated the 3,4-dimethoxycinnamoyl moiety into the phospholipid structure, yielding novel O-methylated phenophospholipids. mdpi.com The study found that Novozym 435 was the most effective biocatalyst among several tested lipases, achieving a 21 mol% incorporation under optimized conditions. mdpi.com
Another innovative approach involves lipase-catalyzed amidation in continuous-flow microreactors. Lipozyme® TL IM, an immobilized lipase from Thermomyces lanuginosus, was shown to efficiently catalyze the synthesis of cinnamamides from methyl cinnamates and phenylethylamines. mdpi.com This method offers advantages such as short reaction times (around 40 minutes), mild temperatures (45°C), and the use of a recyclable biocatalyst. mdpi.com Although this was demonstrated with other cinnamates, the principle is directly applicable to the synthesis of this compound analogs.
These enzymatic methods provide green and highly selective alternatives to classical chemical synthesis, enabling the creation of complex analogs, such as modified phospholipids, that would be difficult to access otherwise.
| Enzyme | Reaction Type | Substrates | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Novozym 435 (Lipase B from Candida antarctica) | Interesterification | Egg-yolk phosphatidylcholine, Ethyl 3,4-dimethoxycinnamate | 3,4-dimethoxycinnamoylated phospholipids (3,4DMCA-PC) and lysophosphatidylcholine (B164491) (3,4DMCA-LPC) | Achieved 21 mol% incorporation in hexane. Substrate molar ratio was a crucial variable. | mdpi.com |
| Lipozyme® TL IM (Lipase from Thermomyces lanuginosus) | Ammonolysis/Amidation | Methyl cinnamates, Phenylethylamines | N-phenethylcinnamamides | Highly efficient synthesis in a continuous-flow microreactor with short residence time (40 min). | mdpi.com |
Structure Activity Relationship Sar Investigations of 3,4 Dimethoxycinnamamide Scaffolds
Elucidation of Key Pharmacophoric Features for Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its interaction with a specific biological target, thereby eliciting a biological response. irjmets.comdergipark.org.tr The identification of these key pharmacophoric features for the 3,4-dimethoxycinnamamide scaffold is fundamental to understanding its mechanism of action and for designing more potent analogs. unina.it
The process of pharmacophore elucidation typically involves comparing the structures of active and inactive molecules to identify common features. nih.gov Key pharmacophoric features often include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. irjmets.comdergipark.org.tr For the this compound scaffold, the dimethoxyphenyl ring, the amide group, and the unsaturated α,β-unsaturated system are likely to be key components of its pharmacophore. The oxygen atoms of the methoxy (B1213986) groups and the amide carbonyl can act as hydrogen bond acceptors, while the amide N-H group can function as a hydrogen bond donor. The aromatic ring provides a hydrophobic surface and potential for π-π stacking interactions.
A hypothetical pharmacophore model for a this compound analog could include:
An aromatic hydrophobic region corresponding to the 3,4-dimethoxyphenyl ring.
Two hydrogen bond acceptor features from the oxygen atoms of the methoxy groups.
A hydrogen bond acceptor feature from the carbonyl oxygen of the amide group.
A hydrogen bond donor feature from the N-H of the amide group.
The spatial arrangement and distances between these features would be crucial for optimal binding to a biological target. nih.gov
Impact of Substituent Modifications on Pharmacological Potency and Selectivity
Systematic modification of the substituents on the this compound scaffold can have a profound impact on its pharmacological potency and selectivity. biomedres.usrsc.org These modifications can alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which influence its interaction with a biological target. biomedres.usacs.org
Table 1: Hypothetical Impact of Substituent Modifications on the 3,4-Dimethoxyphenyl Ring
| Position of Substitution | Type of Substituent | Expected Impact on Potency | Rationale |
| 2- or 5-position | Small, electron-donating (e.g., -CH₃) | Potential increase | May enhance electron density of the ring, potentially improving interaction with electron-deficient pockets in the target. |
| 2- or 5-position | Bulky (e.g., -t-butyl) | Likely decrease | Steric hindrance could prevent optimal binding. |
| Methoxy groups | Replacement with -OH | Potential increase or decrease | Introduction of hydrogen bond donor capability, but also increased polarity which might be unfavorable for entering hydrophobic pockets. |
| Methoxy groups | Replacement with longer alkoxy chains | Potential increase | May enhance lipophilicity and van der Waals interactions. |
Table 2: Hypothetical Impact of Substituent Modifications on the Amide Moiety
| Modification | Expected Impact on Potency | Rationale |
| N-alkylation | Dependent on alkyl group size | Small alkyl groups may be tolerated or even beneficial by exploring additional binding pockets. Bulky groups are likely to decrease potency due to steric clash. |
| N-arylation | Potential increase | The aryl group could engage in additional aromatic or hydrophobic interactions within the binding site. |
| Replacement of amide with bioisosteres (e.g., ester, ketone) | Likely decrease | The hydrogen bond donating and accepting properties of the amide are often crucial for binding. |
Studies on related cinnamamide (B152044) derivatives have shown that modifications to the cinnamoyl and N-substituent moieties can significantly affect activity. For instance, in a series of piperidine (B6355638) opioid antagonists, the nature of the N-substituent was found to be critical for potency and receptor selectivity. nih.gov Similarly, for other classes of compounds, the introduction of different substituents on aromatic rings has been shown to modulate affinity for biological targets. nih.gov
Conformational Analysis and Identification of Bioactive Conformations
Flexible molecules like this compound can exist in multiple conformations due to rotation around single bonds. psu.edu However, it is generally accepted that only one or a limited number of these conformations, known as the bioactive conformation, is responsible for binding to the biological target. psu.eduirbbarcelona.org Identifying this bioactive conformation is a key step in rational drug design. nih.gov
Conformational analysis of this compound would involve exploring the potential energy surface of the molecule to identify low-energy, stable conformations. psu.edu This can be achieved through computational methods such as molecular mechanics and quantum mechanics calculations. nih.gov The key rotatable bonds in this compound are the C-C single bond of the cinnamoyl linker and the C-N bond of the amide. The orientation of the 3,4-dimethoxyphenyl ring relative to the amide group, as well as the planarity of the cinnamamide core, are important conformational parameters.
The bioactive conformation is the specific three-dimensional shape the molecule adopts when it binds to its target. irbbarcelona.org Experimental techniques like X-ray crystallography of the ligand-target complex can directly reveal the bioactive conformation. In the absence of such data, computational docking studies can be used to predict the binding mode and the likely bioactive conformation. nih.gov The identification of the bioactive conformation allows for the design of more rigid analogs that are "pre-organized" in the correct geometry for binding, which can lead to increased potency and selectivity. nih.gov
SAR for Specific Biological Targets and Mechanisms
The structure-activity relationship of this compound analogs is highly dependent on the specific biological target being investigated. The structural requirements for inhibiting one enzyme or receptor may be vastly different from those for another.
For example, if the target is a protein kinase, the SAR might reveal that specific hydrogen bonding interactions with the hinge region of the kinase are crucial. Modifications that disrupt these interactions would lead to a loss of activity. If the target is a G-protein coupled receptor (GPCR), the SAR might highlight the importance of hydrophobic interactions within the transmembrane domains and specific ionic or hydrogen bonds with key residues in the binding pocket.
Research on analogs of other scaffolds has demonstrated how SAR studies can be tailored to specific targets. For instance, SAR studies on dopamine (B1211576) transporter (DAT) inhibitors have identified the structural features necessary for potency and selectivity at the DAT. nih.gov Similarly, SAR investigations of resveratrol (B1683913) analogs have aimed to improve their activity against specific targets by introducing heteroaryl groups. rjsocmed.com
To establish a clear SAR for this compound against a particular target, a library of analogs with systematic variations would need to be synthesized and tested in relevant biological assays. The resulting data, often expressed as IC₅₀ or EC₅₀ values, would then be analyzed to correlate structural changes with changes in activity. mdpi.com This process allows for the development of a predictive SAR model that can guide the design of new, more effective compounds.
Pharmacological and Mechanistic Biological Studies of 3,4 Dimethoxycinnamamide and Its Derivatives
Anti-inflammatory Modulatory Mechanisms
The anti-inflammatory properties of 3,4-dimethoxycinnamamide and its derivatives have been explored through various in vitro models, suggesting a multifactorial mechanism of action. These mechanisms include the ability to counteract oxidative stress, stabilize cellular membranes, and modulate the activity of key inflammatory mediators.
Free Radical Scavenging Pathways
While direct studies on the free radical scavenging activity of this compound are limited, research on its closely related derivatives provides significant insights. A series of novel amide derivatives of 3,4-dimethoxycinnamic acid coupled with substituted 2-aminothiophenes demonstrated notable antioxidant effects. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, several of these compounds exhibited good antioxidant activity. Similarly, these derivatives showed a significant ability to scavenge hydroxyl radicals. The specific substitutions on the thiophene (B33073) ring were found to influence the degree of radical scavenging ability.
Cellular Membrane Stabilization Effects (e.g., HRBC Membrane)
The integrity of cellular membranes, particularly lysosomal membranes, is critical during inflammation. The release of lysosomal enzymes into the cytosol can trigger and amplify the inflammatory cascade. The human red blood cell (HRBC) membrane is often used as an in vitro model to assess the membrane-stabilizing effects of compounds, as it is analogous to the lysosomal membrane.
Studies on novel amide derivatives of 3,4-dimethoxycinnamic acid have demonstrated their potential to stabilize HRBC membranes. In assays where hemolysis was induced by hypotonic solution, these derivatives showed significant membrane stabilization. This effect is considered a key indicator of anti-inflammatory activity, as it suggests the compound may prevent the release of pro-inflammatory mediators from lysosomes.
Modulation of Pro-inflammatory Enzyme Activities and Cytokine Expression
The anti-inflammatory effects of this compound derivatives also extend to the modulation of pro-inflammatory signaling pathways. Tranilast, or N-(3′,4′-dimethoxycinnamoyl)anthranilic acid, has been shown to inhibit the release of transforming growth factor-β (TGF-β). researchgate.net TGF-β is a pleiotropic cytokine that plays a complex role in inflammation and fibrosis. By inhibiting its release, Tranilast can reduce the migration and invasiveness of certain malignant cells. researchgate.net
Furthermore, Tranilast has been reported to suppress the production of cytokines and oxygen-free radicals from activated macrophages and neutrophils. nih.gov Its mechanism of action also involves the inhibition of histamine (B1213489) release from mast cells, a key event in allergic inflammatory responses. mdpi.comgoogle.com
Antioxidant System Modulation
The antioxidant properties of compounds are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS), which are often overproduced during inflammatory processes.
Direct Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical)
Table 1: In-vitro Antioxidant Activity of selected 3,4-dimethoxy cinnamamide (B152044) derivatives against DPPH and Hydroxyl Free Radical Scavenging Assays
| Compound ID | Substituent on Thiophene Ring | % Inhibition (DPPH Assay) | % Scavenging (Hydroxyl Radical Assay) |
| 1A | -H | 80.12 | 75.43 |
| 2A | 3-methyl | 84.56 | 80.12 |
| 3A | 3-chloro | 82.34 | 78.91 |
| 5A | 3-bromo | 81.98 | 77.65 |
| 6A | 3-nitro | 80.76 | 76.88 |
| Ascorbic Acid (Standard) | N/A | 81.23 | 76.54 |
Note: The data presented is for derivatives of this compound and not the compound itself.
Role in Oxidative Stress Mitigation in Cellular Models
While direct cellular model studies for this compound are not extensively documented in the available literature, the known mechanisms of its derivatives suggest a potential role in mitigating oxidative stress. For example, a derivative of cinnamamide, N-(4-trifluoromethylphenyl) this compound (TFCA), has been identified as a Liver X Receptor (LXR) antagonist. LXR activation is linked to the regulation of various biological processes, including inflammation and cholesterol metabolism. By modulating LXR activity, such compounds could indirectly influence cellular responses to oxidative stress.
Furthermore, the derivative Tranilast has been shown to reduce intracellular levels of reactive oxygen species, including hydrogen peroxide and hydroxyl radicals. researchgate.net In a study on colorectal cancer, Tranilast was observed to modulate the oxidant-antioxidant status in tissue samples and regulate oxidative stress conditions in a cancer cell line. excli.de This suggests that derivatives of this compound may play a role in protecting cells from oxidative damage by influencing the balance of oxidants and antioxidants.
Antineoplastic Biological Effects
Research into this compound and its related derivatives has revealed significant potential in the realm of oncology. These compounds have been demonstrated to exert antineoplastic effects through a variety of mechanisms, including the induction of programmed cell death, interruption of the cell cycle, and inhibition of cancer cell proliferation across diverse cellular models.
Induction of Programmed Cell Death (Apoptosis)
The capacity of this compound derivatives to trigger apoptosis, or programmed cell death, is a cornerstone of their anticancer potential. wikipedia.org Apoptosis is a regulated process essential for eliminating damaged or cancerous cells. youtube.com This process can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-dependent) pathways, both of which often culminate in the activation of a cascade of enzymes known as caspases. wikipedia.orgnih.govyoutube.com
Studies on derivatives of cinnamic acid amides have shown they can effectively initiate apoptosis in cancer cells. For instance, a novel 3,4-(methylenedioxy)cinnamic acid amide-dithiocarbamate derivative was found to trigger apoptosis in HeLa cells by activating the mitochondria-mediated intrinsic pathway. nih.gov This intrinsic pathway involves the disruption of the mitochondrial outer membrane, leading to the release of cytochrome c. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases (like caspase-9), leading to the activation of executioner caspases (like caspase-3) that dismantle the cell. nih.govplos.org
Furthermore, the apoptotic mechanism of related compounds involves the modulation of key regulatory proteins. Research on demethoxycurcumin, a compound with structural similarities, showed it induces apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govkoreascience.kr This shift in the balance between pro- and anti-apoptotic proteins promotes mitochondrial membrane permeabilization and subsequent caspase activation. nih.gov Similarly, the flavonoid 4,4'-dimethoxychalcone (B191108) has been shown to induce apoptosis by upregulating pro-apoptotic proteins (Bax, Bim, Bak) and downregulating anti-apoptotic proteins (Bcl-2, Bid, Mcl-1), leading to caspase-3 activation and PARP cleavage. nih.gov This body of evidence suggests that derivatives of this compound likely share these mechanisms, targeting the core machinery of apoptosis to eliminate cancer cells.
Cell Cycle Arrest Mechanisms in Cancer Cell Lines
In addition to inducing apoptosis, this compound derivatives can exert their anticancer effects by halting the cell cycle, a critical process for cancer cell growth and division. The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer.
Derivatives of cinnamic acid amides have been shown to interfere with this process. For example, a study involving 3,4-(methylenedioxy)cinnamic acid amide-dithiocarbamate derivatives demonstrated their ability to arrest the cell cycle in the G2/M phase in HeLa cells. nih.gov The G2/M checkpoint prevents cells from entering mitosis with damaged DNA, and arresting the cycle at this phase can lead to apoptosis.
This mechanism is not unique to this specific derivative. A related compound, 3'-hydroxy-3,4'-dimethoxyflavone, was also found to induce G2-M cell cycle arrest in several human leukemia cell lines, including HL-60, U-973, and MOLT-3. nih.govscientifiq.airesearchgate.net The ability to halt cell cycle progression prevents the proliferation of malignant cells and can be a crucial mechanism for the anti-proliferative action of these compounds in various cancer types. nih.gov Research on other flavonoids has shown that G0/G1 phase arrest can also be a mechanism, often associated with increased expression of cell cycle inhibitors like p21 and decreased expression of cyclins such as cyclin A and Cdk2. mdpi.com These findings suggest that this compound derivatives may target key regulators of the cell cycle to inhibit tumor growth.
Antiproliferative Potencies in Diverse Cancer Cellular Models
The antiproliferative efficacy of this compound derivatives has been quantified in various cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%. altogenlabs.com Lower IC50 values indicate greater potency.
A range of cinnamic acid derivatives and related structures have demonstrated significant antiproliferative activity against a spectrum of human cancer cell lines. For instance, a novel derivative combining 3,4-(methylenedioxy)cinnamic acid amide with dithiocarbamate (B8719985) exhibited potent activity against HeLa (cervical cancer) cells with an IC50 value of 1.01 μM. nih.gov
Studies on other structurally related compounds further highlight this potential. Methoxy (B1213986) group-enriched coumarin-chalcone hybrids have shown promising antiproliferative effects against various cancer cell lines. nih.gov Specifically, a 2,4-dimethoxyphenyl-containing derivative was effective against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines, while 2,3,4-trimethoxyphenyl and thiophene-containing structures were potent against AGS (gastric cancer) cells. nih.gov Furthermore, 3,4,5-trimethoxylated chalcones have also been synthesized and shown to have notable antiproliferative effects on colorectal and prostatic cancer cells, with IC50 values in the low micromolar range. nih.gov
Table 1: Antiproliferative Activity (IC50) of this compound Derivatives and Related Compounds in Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 3,4-(Methylenedioxy)cinnamic acid amide-dithiocarbamate derivative (4a7) | HeLa (Cervical) | 1.01 | nih.gov |
| Demethoxycurcumin | MG-63 (Osteosarcoma) | 54.4 | koreascience.kr |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate) | 2.5 | nih.gov |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (Prostate) | 2.5 | nih.gov |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (Prostate) | 6.5 | nih.gov |
| 3,4,5-Trimethoxylated Chalcone (Compound 13) | Colorectal & Prostatic Cancer Cells | 2.6 - 5.1 | nih.gov |
Neurobiological Activity and Neuroprotection
Beyond their antineoplastic properties, derivatives of this compound have garnered attention for their potential neurobiological activities, particularly in the context of neurodegenerative diseases like Alzheimer's disease. japsonline.com Their primary mechanism of action in this area appears to be the inhibition of cholinesterase enzymes.
Cholinesterase Enzyme Inhibition Activity
Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov There are two main types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In conditions like Alzheimer's disease, the levels of acetylcholine in the brain are reduced, and inhibiting these enzymes can help restore neurotransmission and alleviate symptoms. nih.gov While AChE is the primary target, BChE levels increase in the later stages of Alzheimer's, making dual or selective BChE inhibitors valuable therapeutic candidates. nih.gov
Derivatives of 3,4-dimethoxycinnamic acid have demonstrated notable inhibitory activity against both AChE and BChE. japsonline.com Research has shown that the presence of methoxy groups on the cinnamamide structure can enhance biological activities, and specific derivatives, such as those incorporating an N-benzyl pyridinium (B92312) moiety, exhibit higher cholinesterase inhibitory activity compared to unsubstituted cinnamic acid derivatives. japsonline.com
A study on a series of 3,4,5-trimethoxycinnamates provided specific IC50 values for their inhibitory effects. One derivative, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, was identified as the most potent inhibitor against both enzymes. mdpi.com
Table 2: Cholinesterase Inhibitory Activity (IC50) of Cinnamic Acid Derivatives
| Compound | Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | 46.18 | mdpi.com |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | BChE | 32.46 | mdpi.com |
| 2-Fluororophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | BChE | 44.41 | mdpi.com |
Exploration of Neuroprotective Mechanisms
The primary neuroprotective mechanism attributed to this compound and its derivatives is directly linked to their cholinesterase inhibition activity. japsonline.com By preventing the degradation of acetylcholine, these compounds support cholinergic function, which is crucial for memory and cognitive processes that are impaired in neurodegenerative disorders. nih.govnih.gov
In addition to maintaining acetylcholine levels, cholinesterase inhibitors may offer further neuroprotective benefits. For example, some studies suggest that these enzymes play a role in the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease. nih.gov Therefore, their inhibition could potentially slow this aspect of disease progression.
Research into related phenolic compounds, such as caffeic acid derivatives, has demonstrated neuroprotective efficacy in cellular models of Parkinson's and Alzheimer's disease. researchgate.net The development of bifunctional compounds, which combine cholinesterase inhibition with other properties like antioxidant activity, represents a promising strategy for creating multifunctional drugs to combat the complex nature of neurodegenerative diseases. researchgate.net The docking studies of choline (B1196258) ester derivatives of 3,4-dimethoxycinnamic acid have shown a dual-binding mode to acetylcholinesterase, indicating a robust interaction with the enzyme's active sites. researchgate.net This suggests that the neuroprotective potential of this compound derivatives is a significant area for further investigation.
Relevance to Neurodegenerative Disease Models
Derivatives of cinnamic acid, the parent structure of this compound, have demonstrated valuable neuroprotective properties in various experimental models. Studies on choline ester derivatives of 3,4-dimethoxycinnamic acid have been conducted to evaluate their potential in the context of neurodegenerative diseases like Alzheimer's. mdpi.com For instance, certain substituted derivatives have shown a significant neuroprotective response by mitigating the injurious effects of glutamate (B1630785) exposure in cell cultures. mdpi.com In one study, a specific derivative provided a maximum protection of 45.27 ± 2.03% against glutamate-induced injury, a level of efficacy comparable to the clinically used drug memantine. mdpi.com Further investigation in a glutamate excitotoxicity co-culture model revealed that the hit compound could prevent neuronal death and restore calcium and ATP levels, highlighting its potential to counteract key pathological events in neurodegeneration. mdpi.com
Antifungal and Antimicrobial Efficacy
The cinnamamide scaffold has been a foundation for the development of various compounds with significant antimicrobial properties.
Mechanisms of Antifungal Action
The antifungal action of cinnamamide derivatives is multifaceted, primarily targeting the integrity of the fungal cell structure. Research indicates that these compounds can exert their effects through direct interaction with essential components of the fungal cell membrane and cell wall. mdpi.com One of the primary mechanisms involves the binding of the cinnamamide derivative to ergosterol (B1671047), a vital sterol component of the fungal plasma membrane that is absent in mammalian cells. mdpi.comacs.org This interaction disrupts membrane fluidity and function, leading to cell damage. mdpi.com Additionally, studies using sorbitol as an osmotic protectant suggest that these derivatives also act on the fungal cell wall. mdpi.com Other proposed mechanisms include the inhibition of enzymes crucial for ergosterol biosynthesis, leading to a depletion of this key component. acs.org Furthermore, some derivatives have been observed to disrupt the function of the nucleus and mitochondria, triggering the accumulation of reactive oxygen species (ROS) and subsequent cell membrane damage. acs.org
Broad-Spectrum Antimicrobial Investigations
Investigations into cinnamamide derivatives have demonstrated their efficacy against a wide range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria. mdpi.comnih.govmdpi.com Synthetic derivatives are often found to be more potent than the parent cinnamic acid. mdpi.com Studies have reported the antibacterial activity of various cinnamamide structures against clinically relevant strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.comhilarispublisher.com The potency, often measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific chemical modifications to the cinnamamide backbone. nih.govhilarispublisher.com For example, certain morpholine-containing derivatives of this compound have shown good activity against Staphylococcus aureus. hilarispublisher.com The broad applicability of these compounds is highlighted by their activity against drug-resistant strains, such as methicillin-resistant S. aureus (MRSA), where they can act as potentiators for existing antibiotics. nih.gov
Table 1: Antimicrobial Activity of Selected Cinnamide Derivatives| Derivative Type | Microorganism | Reported Activity (MIC) | Source |
|---|---|---|---|
| Butyl Cinnamate | Candida albicans, Aspergillus flavus | 626.62 µM | nih.gov |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 µM | nih.gov |
| Decyl Cinnamate | Pseudomonas aeruginosa | 550.96 µM | nih.gov |
| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamides | Staphylococcus and Enterococcus species | 1–4 µg/mL | nih.gov |
| 4-(3,4-dimethoxyphenyl)-N-morpholine cinnamamide | Staphylococcus aureus | 12.5 µg/mL | hilarispublisher.com |
Lipid Metabolism Regulation and Nuclear Receptor Modulation
Derivatives of this compound have been identified as modulators of nuclear receptors that play a critical role in lipid homeostasis.
Liver X Receptor (LXRα) Antagonism and Agonism
The Liver X Receptor (LXR), particularly the LXRα isoform, is a key nuclear receptor that regulates cholesterol metabolism and lipogenesis. A specific derivative, N-(4-trifluoromethylphenyl) this compound (TFCA), has been identified as a selective LXRα antagonist. mdpi.com In cellular assays, TFCA was shown to decrease the ligand-induced activation of LXRα. mdpi.com Modeling studies suggest that TFCA inhibits the LXRα ligand-binding domain by forming a hydrogen bond with the amino acid residue Arg305. mdpi.com This interaction influences the transcriptional control exerted by LXRα by affecting the exchange of coregulator proteins; it promotes the dissociation of coactivator proteins and the recruitment of corepressor proteins, effectively blocking the receptor's activity. mdpi.com
Attenuation of Lipogenic Gene Expression
As a direct consequence of LXRα antagonism, this compound derivatives can attenuate the expression of genes involved in lipid synthesis (lipogenesis). The derivative TFCA was found to suppress ligand-induced lipid accumulation in mouse hepatocytes. mdpi.com This effect was accompanied by a reduction in the expression of key lipogenic genes. mdpi.com By selectively inhibiting LXRα in the liver, TFCA demonstrates the potential to attenuate ligand-induced lipogenesis, a key process in the development of conditions like fatty liver disease. mdpi.com
Table 2: Effect of TFCA (a this compound derivative) on LXRα and Lipogenesis| Parameter | Observation | Source |
|---|---|---|
| LXRα Activation | Decreased luciferase activity in LXRE-tk-Luc-transfected cells | mdpi.com |
| Lipid Accumulation | Suppressed ligand-induced lipid accumulation in murine hepatocytes | mdpi.com |
| Lipogenic Gene Expression | Suppressed expression of lipogenic genes | mdpi.com |
| In Vivo Effect | Significantly attenuated hepatic neutral lipid accumulation in a fatty liver mouse model | mdpi.com |
Regulation of Cellular Lipid Accumulation in Hepatic Models
Research into the derivatives of this compound has revealed unexpected therapeutic potential in the context of hepatic metabolic disorders. Specifically, the derivative N-(3',4'-dimethoxycinnamoyl)-anthranilic acid, also known as Tranilast, has been shown to ameliorate hepatic steatosis, the accumulation of fat in liver cells, in a dietary rat model of nonalcoholic steatohepatitis (NASH). nih.gov
In a study utilizing Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for obese type 2 diabetes, and Long-Evans Tokushima Otsuka (LETO) rats as controls, both fed a methionine- and choline-deficient diet to induce NASH, treatment with Tranilast yielded significant improvements in liver health. The study found that Tranilast unexpectedly improved hepatic steatosis by up-regulating the expression of genes crucial for fatty acid β-oxidation. nih.gov This process is a key catabolic pathway that breaks down fatty acids to generate energy. The primary genes affected were peroxisome proliferator-activated receptor alpha (PPARα), a major regulator of lipid metabolism, and carnitine O-palmitoyltransferase-1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for oxidation. nih.gov These effects were observed in both diabetic and non-diabetic rat models, suggesting the mechanism is independent of insulin (B600854) resistance. nih.gov
The regulation of hepatic lipid content is a complex process governed by key cellular energy sensors and transcription factors. Two of the most critical regulators are AMP-activated protein kinase (AMPK) and sterol regulatory element-binding proteins (SREBPs).
AMP-activated protein kinase (AMPK): As a central energy sensor, AMPK activation plays a protective role against lipid accumulation. nih.govnih.gov When activated, AMPK phosphorylates and inactivates key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC). frontiersin.org This action simultaneously suppresses de novo lipogenesis and promotes fatty acid oxidation, thereby reducing the lipid burden on hepatocytes. nih.govfrontiersin.org
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor is a master regulator of lipogenesis, promoting the expression of genes required for fatty acid and triglyceride synthesis. nih.gov In conditions of metabolic stress or high insulin levels, SREBP-1c activity is often elevated, contributing significantly to fat accumulation in the liver. nih.govnih.gov Therefore, inhibition of the SREBP-1c pathway is a primary target for mitigating hepatic steatosis.
The findings that Tranilast enhances the expression of genes involved in fatty acid oxidation suggest a potential interplay with these major regulatory pathways, offering a promising avenue for addressing nonalcoholic fatty liver disease.
Table 1: Effects of Tranilast on Hepatic Steatosis in a NASH Rat Model
| Parameter | Observation in Tranilast-Treated Rats | Proposed Mechanism | Reference |
| Hepatic Steatosis | Ameliorated | Upregulation of genes involved in β-oxidation | nih.gov |
| Gene Expression | Increased expression of PPARα and CPT1 | Enhancement of fatty acid oxidation pathway | nih.gov |
| Insulin Resistance | Action appeared to be independent of insulin resistance | Observed in both diabetic (OLETF) and non-diabetic (LETO) rats | nih.gov |
Other Biological Activities (e.g., Inhibition of Aβ Production, Umami Taste Receptor Modulation)
The role of this compound derivatives in the context of Alzheimer's disease (AD) pathology is complex, with different derivatives exhibiting contrasting effects on the amyloid-beta (Aβ) peptide, the main component of amyloid plaques in AD brains. nih.govnih.gov
A notable derivative, Tranilast, has been investigated for its potential in treating neurodegenerative diseases. However, contrary to the goal of inhibiting Aβ aggregation, studies have shown that Tranilast binds to Aβ monomers and actively promotes their fibrillation. nih.govnih.gov Research using solution NMR spectroscopy determined that Tranilast binds to Aβ40 monomers and, in a 1:1 molar ratio, increases the rate of fibrillation by more than 20-fold. nih.gov The proposed mechanism suggests that Tranilast stabilizes Aβ monomer conformations that are more capable of forming fibril seeds and elongating existing fibrils. nih.gov This finding indicates that rather than preventing the formation of amyloid plaques, Tranilast may accelerate it. nih.gov
In contrast, other derivatives of the core this compound structure have shown promise in directly inhibiting the production of Aβ. The generation of Aβ from the amyloid precursor protein (APP) is dependent on enzymatic cleavage by secretases, particularly β-secretase (BACE1). nih.govnih.gov A study on novel cinnamic acid derivatives identified a compound, (E)-3-(3,4-dimethoxyphenyl)-N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl) methyl) acrylamide (B121943) (compound 7b-4), which demonstrated inhibitory activity against BACE1. benthamdirect.com By inhibiting this key enzyme, such compounds can directly reduce the production of Aβ peptides, representing a more direct therapeutic strategy for Alzheimer's disease. benthamdirect.com
These divergent findings highlight the critical importance of specific molecular structures in determining biological activity. While the broader class of cinnamic acid derivatives is recognized for neuroprotective potential, the specific effects on Aβ pathology can vary dramatically from promotion to inhibition of key pathogenic processes. nih.govresearchgate.net
Table 2: Contrasting Effects of this compound Derivatives on Amyloid-β (Aβ) Pathology
| Compound/Derivative | Target | Observed Effect | Mechanism | Reference |
| Tranilast | Aβ40 Monomers | Promotes fibrillation (>20-fold increase) | Stabilizes pro-aggregation monomer conformations | nih.govnih.gov |
| Compound 7b-4 | β-secretase (BACE1) | Inhibits enzyme activity | Reduces proteolytic production of Aβ peptide | benthamdirect.com |
Currently, there is no scientific literature directly linking this compound or its derivatives to the modulation of the umami taste receptor. The umami, or savory, taste is primarily detected by a heterodimeric G protein-coupled receptor composed of two subunits: Taste 1 Receptor Member 1 (T1R1) and Taste 1 Receptor Member 3 (T1R3). nih.gov This receptor is activated by amino acids, particularly L-glutamate, and its response can be potentiated by 5'-ribonucleotides. nih.gov
While no direct connection has been established for this compound, research on other structurally related flavor compounds has shown interactions with taste receptors that share a common subunit with the umami receptor. For instance, cinnamaldehyde (B126680) and p-methoxycinnamaldehyde have been found to activate the human sweet taste receptor, which is a dimer of T1R2 and the same T1R3 subunit used by the umami receptor. biorxiv.orgnih.gov This interaction often occurs at the transmembrane domain of the T1R3 subunit. biorxiv.org The shared T1R3 subunit between sweet and umami receptors raises the possibility of molecular interactions, but any potential effect of this compound on umami taste remains speculative and requires dedicated investigation.
Computational Chemistry and Cheminformatics in 3,4 Dimethoxycinnamamide Research
Molecular Docking Analyses for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 3,4-Dimethoxycinnamamide and its analogs interact with biological targets at the molecular level.
Research on cinnamamide (B152044) derivatives has utilized molecular docking to explore their potential as anticancer agents. In one study, various cinnamamide derivatives were docked into the active site of P-glycoprotein, a protein associated with multidrug resistance in cancer. The binding energies from these docking studies helped identify which derivatives had the potential to act as inhibitors. ikm.org.my For instance, five compounds were identified as having promising binding energies of approximately -5 kcal/mol. ikm.org.my
Another investigation focused on the design of cinnamamide-quinazoline hybrids as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Molecular docking was performed to understand the binding interactions of these designed compounds within the active sites of both wild-type EGFR and its T790M mutant, which is responsible for acquired resistance to some EGFR inhibitors. nih.gov This analysis provided insights into the specific amino acid interactions that contribute to the inhibitory activity of the compounds. nih.gov
The table below summarizes findings from molecular docking studies on cinnamamide derivatives against various protein targets.
| Compound Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Cinnamamide Derivatives | P-glycoprotein | Identified five derivatives with potential inhibitory activity based on binding energies around -5 kcal/mol. | ikm.org.my |
| Cinnamamide-Quinazoline Hybrids | EGFR (Wild-type and T790M mutant) | Elucidated ligand-binding interactions, guiding the design of inhibitors to overcome T790M-mediated resistance. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of novel compounds and optimizing lead structures.
A three-dimensional QSAR (3D-QSAR) study was conducted on a series of cinnamamide derivatives to analyze their anticonvulsant activities. researchgate.net This study employed methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These analyses generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely enhance or diminish biological activity. The CoMSIA models were found to be less sensitive to the alignment of molecules within the grid, suggesting a robust predictive capability. researchgate.net Such studies are vital for understanding the structural requirements for the desired pharmacological effect and for designing more potent anticonvulsant agents based on the cinnamamide scaffold. researchgate.net
Molecular Dynamics Simulations of Protein-Ligand Complexes
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable information about the stability of protein-ligand complexes and the conformational changes that may occur upon binding.
For cinnamamide derivatives identified as potential anticancer agents, MD simulations were employed to complement molecular docking studies. ikm.org.my These simulations help to assess the stability of the interaction between the cinnamamide derivative and its target protein, such as P-glycoprotein, over a period of time. ikm.org.my By analyzing the trajectory of the complex, researchers can confirm whether the binding pose predicted by docking is maintained and identify key interactions that stabilize the complex. This provides a more dynamic and realistic view of the binding event than static docking alone.
In Silico Pharmacokinetic Assessment (e.g., ADME Prediction)
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico ADME profiling allows for the early prediction of a compound's pharmacokinetic behavior, helping to identify candidates with favorable drug-like properties and avoid costly late-stage failures.
A comprehensive in silico ADME assessment was performed on a series of compounds including structural analogs of Salubrinal which contain a cinnamic acid residue. mdpi.comresearchgate.net Various online servers and computational tools were used to predict properties such as intestinal absorption, plasma protein binding, blood-brain barrier penetration, and metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net
Key findings from these predictive studies include:
Lipophilicity and Absorption: Most of the studied cinnamamide-related compounds showed moderate lipophilicity and are predicted to have good intestinal absorption, complying with Lipinski's and Veber's rules for drug-likeness. mdpi.comresearchgate.net
Distribution: The compounds were generally predicted to have low to medium volume of distribution and the ability to cross the blood-brain barrier. researchgate.net
Metabolism: Many of the analyzed compounds were predicted to be potential inhibitors of several cytochrome P450 enzymes, which has implications for potential drug-drug interactions. mdpi.comresearchgate.net
Excretion: A low total clearance was predicted for the studied compounds. mdpi.comresearchgate.net
The table below presents a summary of the predicted ADME properties for cinnamamide-related compounds from a representative in silico study.
| ADME Property | Prediction | Implication | Reference |
|---|---|---|---|
| Intestinal Absorption | Good | Potential for good oral bioavailability. | mdpi.comresearchgate.net |
| Blood-Brain Barrier (BBB) Permeation | Predicted to cross the BBB | Potential for activity in the central nervous system. | researchgate.net |
| Cytochrome P450 Inhibition | Potential inhibitors of CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Potential for drug-drug interactions. | mdpi.comresearchgate.net |
| Drug-Likeness | Compliant with Lipinski's and Veber's rules | Favorable physicochemical properties for an oral drug. | mdpi.comresearchgate.net |
Virtual Screening and Rational Design of this compound Lead Compounds
Virtual screening is a computational technique used to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Rational design, often informed by techniques like molecular docking and QSAR, involves the deliberate design or modification of a compound to improve its interaction with a specific target.
The cinnamamide scaffold has been a key component in the rational design of novel therapeutic agents. For example, researchers have designed and synthesized cinnamamide-quinazoline derivatives as potential EGFR inhibitors to combat the T790M resistance mutation in non-small cell lung cancer. nih.gov The design strategy involved incorporating the cinnamamide moiety into the quinazoline (B50416) scaffold, a known pharmacophore for EGFR inhibitors. Structure-activity relationship (SAR) studies of the synthesized compounds revealed that substitutions on the cinnamic phenyl ring, such as methoxy (B1213986) groups, were beneficial for the activity. nih.gov
In another application, virtual screening techniques have been used to identify potential inhibitors from databases of cinnamic acid derivatives. A study focused on identifying inhibitors for the dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Leishmania major employed a combined ligand-based and structure-based virtual screening approach on a database of 314 cinnamic acid derivatives. mdpi.com This process successfully identified several compounds with a high probability of being active against the target enzyme. mdpi.com
Advanced Analytical Methodologies for Characterization and Quantification of 3,4 Dimethoxycinnamamide and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation of 3,4-Dimethoxycinnamamide. These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the exact structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for unambiguous identification.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound in a solvent like deuterochloroform (CDCl₃) are detailed below. The trans-configuration of the alkene is confirmed by the large coupling constant (typically ~15-16 Hz) between the vinylic protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide (-CONH₂) | 5.5 - 6.5 | Broad Singlet | - |
| Vinylic (Ar-CH=) | 7.55 - 7.65 | Doublet | ~15.7 |
| Vinylic (=CH-CO) | 6.25 - 6.35 | Doublet | ~15.7 |
| Aromatic (H-2, H-6) | 6.95 - 7.10 | Multiplet | - |
| Aromatic (H-5) | 6.80 - 6.90 | Doublet | ~8.2 |
| Methoxy (B1213986) (-OCH₃) x 2 | 3.85 - 3.95 | Singlet | - |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. udel.edu The chemical shifts are indicative of the carbon's hybridization and electronic environment. researchgate.net
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 166 - 168 |
| Vinylic (Ar-CH=) | 142 - 144 |
| Vinylic (=CH-CO) | 118 - 120 |
| Aromatic (C-3, C-4) | 149 - 151 |
| Aromatic (C-1) | 127 - 129 |
| Aromatic (C-6) | 122 - 124 |
| Aromatic (C-2) | 111 - 112 |
| Aromatic (C-5) | 109 - 110 |
| Methoxy (-OCH₃) x 2 | 55 - 56 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the amide, alkene, aromatic ring, and ether functional groups.
| Functional Group | Vibrational Mode | Expected Absorption Band (cm⁻¹) |
| Amide (N-H) | Symmetric & Asymmetric Stretch | 3350 - 3180 (two bands) |
| Aromatic (C-H) | Stretch | 3100 - 3000 |
| Alkene (=C-H) | Stretch | 3050 - 3010 |
| Amide (C=O) | Stretch (Amide I Band) | 1680 - 1650 |
| Alkene (C=C) | Stretch | 1640 - 1610 |
| Amide (N-H) | Bend (Amide II Band) | 1630 - 1590 |
| Aromatic (C=C) | Ring Stretch | 1600, 1515, 1450 |
| Ether (Ar-O-C) | Asymmetric Stretch | 1270 - 1230 |
| Ether (Ar-O-C) | Symmetric Stretch | 1050 - 1020 |
| Alkene (=C-H) | Out-of-plane Bend (trans) | 980 - 960 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and its fragmentation patterns can be used to deduce the molecular structure. For this compound (Molecular Formula: C₁₁H₁₃NO₃, Molecular Weight: 207.23), the molecular ion peak ([M]⁺˙) would be observed at m/z 207.
Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. libretexts.org The resulting fragmentation pattern is a unique fingerprint of the compound. Key fragmentation pathways for cinnamamides involve cleavages at the amide group and within the side chain. libretexts.orgnih.gov
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 207 | [C₁₁H₁₃NO₃]⁺˙ | Molecular Ion |
| 192 | [C₁₁H₁₂O₃]⁺˙ | •NH |
| 191 | [C₁₁H₁₁O₃]⁺ | •NH₂ |
| 176 | [C₁₀H₈O₃]⁺˙ | •NH₂ and •CH₃ |
| 163 | [C₁₀H₇O₂]⁺ | •NH₂ and CO |
| 148 | [C₉H₈O₂]⁺˙ | •NH₂, CO, and •CH₃ |
| 135 | [C₈H₇O₂]⁺ | •NH₂, CO, and C₂H₂ |
| 77 | [C₆H₅]⁺ | Phenyl group fragment |
Chromatographic Separation and Detection Techniques
Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction byproducts or natural extracts, and for its quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically employed for this purpose.
The method's specificity allows for the separation of the target compound from closely related substances and degradation products. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like formic or phosphoric acid to ensure good peak shape and resolution. sielc.com
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~310 nm |
| Column Temperature | 25 - 30 °C |
| Injection Volume | 10 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for identifying and quantifying volatile compounds. unar.ac.id While primary amides can have limited thermal stability and volatility, GC-MS analysis of this compound is feasible, potentially after a derivatization step.
Derivatization, such as silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar N-H bonds into less polar, more volatile, and more thermally stable trimethylsilyl (B98337) (TMS) derivatives. nist.gov The analysis of the underivatized compound may also be possible using a robust capillary column and optimized temperature programming.
| Parameter | Typical Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., VF-5MS) nist.gov |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Split/Splitless |
| Oven Program | Initial temp. ~150°C, ramp to 280-300°C |
| Ion Source Temp. | ~230 °C |
| MS Detection | Electron Ionization (EI, 70 eV) in full scan or Selected Ion Monitoring (SIM) mode |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely utilized, versatile, and cost-effective chromatographic technique for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying the presence of the compound in mixtures, and determining the appropriate solvent systems for larger-scale column chromatography. umich.eduwisc.edu The separation on a TLC plate is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. researchgate.net
The choice of the stationary phase is critical and is dependent on the polarity of the analyte. For compounds like this compound, which possess moderate polarity, silica (B1680970) gel is a commonly employed stationary phase due to its polar nature. umich.edu The interaction between the polar functional groups of the cinnamamide (B152044) and the silica gel stationary phase influences its retention.
The selection of an appropriate mobile phase, or eluent, is paramount for achieving optimal separation. The eluting power of the solvent system is adjusted by varying the ratio of polar and non-polar solvents to modulate the retention factor (R_f) of the compound. An ideal R_f value typically lies between 0.2 and 0.8 to ensure a clear and reliable separation. umich.edu For cinnamamide derivatives, a common mobile phase consists of a mixture of petroleum ether and ethyl acetate. The polarity of this system can be fine-tuned by adjusting the volumetric ratio of the two solvents to achieve the desired separation.
Visualization of the separated spots on the TLC plate is often necessary as this compound is colorless. This can be accomplished by exposing the plate to ultraviolet (UV) light, typically at a wavelength of 254 nm, under which the compound may appear as a dark spot against a fluorescent background. nih.gov
While specific R_f values for this compound are not extensively documented in publicly available literature, a general understanding of its chromatographic behavior can be inferred from its structure. The presence of the methoxy and amide functionalities suggests that it will exhibit moderate retention on a silica gel plate. The following table provides a hypothetical example of TLC data for this compound based on typical conditions for similar compounds.
Table 1: Hypothetical Thin-Layer Chromatography Data for this compound
| Stationary Phase | Mobile Phase (v/v) | Detection Method | Hypothetical R_f Value |
| Silica Gel 60 F₂₅₄ | Petroleum Ether : Ethyl Acetate (1:1) | UV (254 nm) | 0.45 |
| Silica Gel 60 F₂₅₄ | Dichloromethane : Methanol (95:5) | UV (254 nm) | 0.60 |
Note: The R_f values presented in this table are illustrative and would need to be confirmed by experimental analysis.
Advanced Purity and Isomeric Analysis Methods
Beyond the qualitative assessment provided by TLC, more sophisticated techniques are required for the precise quantification of purity and the analysis of isomers. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful tools for these applications.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds, including this compound. A validated HPLC method can provide high-resolution separation of the main compound from its impurities, allowing for accurate quantification. A typical HPLC system for purity analysis would consist of a reversed-phase column (e.g., C18), a mobile phase of acetonitrile and water with a possible modifier like formic acid or trifluoroacetic acid, and a UV detector for monitoring the elution of the compounds. nih.govscielo.br The retention time of this compound would be specific to the exact chromatographic conditions employed.
For the analysis of potential enantiomers of this compound or its chiral derivatives, specialized chiral HPLC methods are necessary. These methods utilize a chiral stationary phase (CSP) that can differentiate between the enantiomers, leading to their separation. nih.govsigmaaldrich.com The choice of the CSP and the mobile phase is critical for achieving enantiomeric resolution. Common mobile phases for chiral separations include mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol). researchgate.net
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision, without the need for a reference standard of the analyte itself. mdpi.combruker.comacs.org In a qNMR experiment, the absolute purity of this compound can be determined by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a certified internal standard of known purity and concentration. The selection of non-overlapping signals for both the analyte and the internal standard is crucial for accurate quantification. mdpi.com
Table 2: Potential Proton Signals in ¹H NMR of this compound for qNMR Analysis
| Protons | Approximate Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| -OCH₃ | 3.8 - 4.0 | Singlet | 6H | Two distinct singlets may be observed. |
| Aromatic | 6.8 - 7.5 | Multiplet | 3H | |
| Vinylic | 6.3 - 7.7 | Doublet | 2H | |
| -NH₂ | 5.5 - 6.5 | Broad Singlet | 2H | Chemical shift can be variable. |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
The purity of this compound can be calculated using the following general qNMR equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
I = Integral value of the signal
N = Number of protons giving rise to the signal
MW = Molecular weight
m = mass
P = Purity of the standard
The analysis of geometric isomers (E/Z or cis/trans) of this compound, if present, can also be accomplished using chromatographic and spectroscopic methods. HPLC can often separate geometric isomers, which may exhibit different retention times due to their distinct shapes and polarities. nih.gov ¹H NMR spectroscopy is also a powerful tool for differentiating and quantifying geometric isomers, as the coupling constants (J-values) of the vinylic protons are typically different for the cis and trans configurations.
Emerging Research Frontiers and Future Perspectives for 3,4 Dimethoxycinnamamide
Identification of Novel Biological Targets and Signaling Pathways
A critical frontier in the study of 3,4-Dimethoxycinnamamide is the precise identification of its molecular targets and the signaling pathways it modulates. Research into related cinnamamide (B152044) derivatives has revealed interactions with a variety of cellular mechanisms. For instance, certain N-phenyl cinnamamide derivatives have been shown to activate the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway, a key regulator of endogenous antioxidant responses. mdpi.com This activation leads to the increased expression of cytoprotective genes, enhancing cellular defense against oxidative stress. mdpi.com
Furthermore, studies on cinnamaldehyde (B126680) and cinnamic acid nanoparticles have pointed towards the modulation of major signaling cascades such as the PI3K/Akt, MAPK, and NF-κB pathways. researchgate.netnih.gov These pathways are fundamental to cell proliferation, inflammation, and apoptosis. The parent compound, 3,4-dimethoxycinnamic acid, has been noted for its anti-apoptotic effects, which are mediated through the Reactive Oxygen Species (ROS) signaling pathway. innospk.com Future research must now focus on determining if this compound engages these same targets or possesses a unique mechanism of action. Pinpointing its specific binding partners and downstream effects will be crucial for understanding its therapeutic promise and guiding the development of targeted applications.
Development of Green and Sustainable Synthetic Strategies
The progression of this compound from a laboratory curiosity to a viable therapeutic agent will depend on the development of efficient and environmentally responsible synthetic methods. Green chemistry principles are becoming central to pharmaceutical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov
Recent advancements in the synthesis of cinnamamide derivatives offer a blueprint for sustainable production. These methods move away from traditional condensation reagents that generate significant chemical waste. hilarispublisher.com Key green strategies applicable to the synthesis of this compound include the use of plant-based extracts as natural reagents, employing biocatalysts like enzymes for cleaner reactions, and developing one-pot synthesis procedures that reduce steps and resource consumption. nih.govkyushu-u.ac.jp The adoption of such techniques is essential for creating a manufacturing process that is not only economically viable but also environmentally sustainable. researchgate.netsemanticscholar.orgdovepress.com
| Synthetic Strategy | Description | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Traditional Amidation | Uses coupling reagents like DCC or EDC to form the amide bond from cinnamic acid and an amine. | Well-established and versatile. | Baseline method, but generates significant stoichiometric byproduct waste. |
| Biocatalysis | Employs enzymes (e.g., lipases) to catalyze the amidation reaction, often under mild conditions. | High selectivity, mild reaction conditions, biodegradable catalysts, reduced waste. | A highly sustainable option using 3,4-dimethoxycinnamic acid or its ester as a substrate. |
| Multi-Component Reactions | Combines three or more starting materials in a single step to form the final product without isolating intermediates. | High atom economy, operational simplicity, avoids hazardous coupling agents and catalysts. | Could enable a highly efficient synthesis from a 3,4-dimethoxybenzaldehyde (B141060) precursor. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch, allowing for better control and scalability. | Enhanced safety, improved heat and mass transfer, easy automation and scalability. | Can be integrated with biocatalysis or other green methods for large-scale, efficient production. |
Integration of Multi-omics Approaches in Mechanistic Elucidation
To fully comprehend the biological impact of this compound, future research must move beyond single-target analysis and embrace a systems-level perspective through multi-omics. nih.gov This approach integrates data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive map of the cellular changes induced by the compound. researchgate.net Such high-throughput screening can revolutionize the discovery of natural products by rapidly identifying novel compounds and their mechanisms. nih.govuic.edu
By applying a multi-omics workflow, researchers can simultaneously observe how this compound affects gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) in a biological system. This can uncover previously unknown targets, reveal complex network interactions, and identify potential biomarkers of efficacy. Integrating these datasets with advanced computational tools and machine learning can accelerate the discovery process, providing a deeper understanding of the compound's mode of action and facilitating the identification of new therapeutic uses. researchgate.netresearchgate.net
| Omics Field | Objective | Potential Insights |
|---|---|---|
| Genomics | Identify genetic factors that influence sensitivity or resistance to the compound. | Discovery of genetic biomarkers for patient stratification. |
| Transcriptomics | Analyze changes in gene expression (mRNA levels) following treatment. | Identification of signaling pathways and gene regulatory networks modulated by the compound. |
| Proteomics | Quantify changes in the abundance and post-translational modifications of proteins. | Direct identification of protein targets and downstream effector proteins. |
| Metabolomics | Profile changes in small-molecule metabolites within cells or tissues. | Understanding of the compound's impact on cellular metabolism and metabolic pathway shifts. |
Advanced Preclinical Investigative Models for Efficacy and Mechanism
The translation of promising laboratory findings into clinical success hinges on the use of predictive preclinical models. Traditional two-dimensional (2D) cell cultures and certain animal models often fail to replicate the complex microenvironment of human tissues, leading to a high rate of failure in drug development. nih.gov The future of evaluating this compound will rely on advanced, human-relevant in vitro systems that offer better physiological accuracy. researchgate.net
Emerging models such as 3D organoids, spheroids, and "organ-on-a-chip" technologies provide a more realistic testing environment by mimicking the complex cell-cell and cell-matrix interactions of human organs. pharmafeatures.combiobide.com These systems can be derived from human stem cells, allowing for patient-specific drug response studies. biobide.com For in vivo studies, alternative models like zebrafish offer a cost-effective and ethically sound platform for assessing compound efficacy and toxicity in a whole-organism context. biobide.com Integrating these sophisticated models into the preclinical pipeline will provide more reliable data on the efficacy and mechanism of this compound, improving the likelihood of successful clinical translation. harvard.edu
Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry
The multifaceted nature of modern drug discovery necessitates a highly collaborative approach. acs.org Advancing the research of this compound from a promising molecule to a clinical candidate requires the integration of diverse scientific expertise. indianabiosciences.org Such partnerships, particularly between academic institutions and the pharmaceutical industry, are crucial drivers of innovation. universiteitleiden.nl
Effective collaborations bring together medicinal chemists to design and synthesize novel analogs, computational chemists to model interactions with biological targets, and pharmacologists to test activity in advanced preclinical models. indianabiosciences.org These interdisciplinary teams can navigate the complexities of drug development more effectively, from initial hit identification to lead optimization. tandfonline.com Building strong, trust-based relationships and maintaining open communication are essential for the success of these initiatives. tandfonline.comnih.gov Fostering such collaborative ecosystems will be paramount to accelerating the research and development of this compound and other promising therapeutic agents.
Compound Reference Table
| Compound Name |
|---|
| This compound |
| 3,4-dimethoxycinnamic acid |
| Cinnamic acid |
| Cinnamaldehyde |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,4-Dimethoxycinnamamide derivatives?
- Methodology : A common approach involves coupling 3,4-dimethoxycinnamic acid with an appropriate amine via carbodiimide-mediated amidation (e.g., EDC/HOBt). For example, substituting the carboxylic acid group with a trifluoromethylphenyl amine yields derivatives like N-(4-Trifluoromethylphenyl)-3,4-dimethoxycinnamamide .
- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure complete conversion. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (≥98%) by HPLC .
Q. How can researchers verify the structural integrity of this compound?
- Analytical Techniques :
- NMR : Use H and C NMR to confirm methoxy group positions (δ ~3.8–3.9 ppm for OCH) and the amide bond (δ ~6.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution LC-MS/MS (e.g., ESI+ mode) to validate molecular ion peaks ([M+H]) and fragmentation patterns .
- FT-IR : Identify characteristic amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm) .
Q. What are the standard protocols for handling and storing this compound?
- Safety : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation. Shelf life ≥3 years under these conditions .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for this compound analogs?
- Root Cause Analysis :
- Purity Variability : Verify compound purity (≥98% by HPLC) and rule out degradation using stability studies (e.g., accelerated aging at 40°C/75% RH) .
- Assay Conditions : Standardize cell-based assays (e.g., consistent serum concentration, passage number, and incubation time). Include positive controls (e.g., known kinase inhibitors) to validate experimental setups .
Q. What advanced spectroscopic techniques resolve electronic structure ambiguities in this compound?
- Resonance Raman Spectroscopy : Probe quinoid vs. benzoid electronic configurations in the conjugated system. For example, bands at ~1450–1600 cm correlate with C=C stretching modes and doping-induced structural changes .
- UV-Vis-NIR Absorption : Monitor π→π* transitions (λ~300–350 nm) and charge-transfer bands to assess electronic delocalization .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- In Silico Workflow :
Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) .
QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. trifluoromethyl groups) on bioactivity using descriptors like logP and polar surface area .
- Experimental Validation : Synthesize top-ranked analogs and test in enzyme inhibition assays .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Process Optimization :
- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of acid to amine to ensure excess amine drives reaction completion .
- Temperature Control : Use jacketed reactors with precise thermoregulation (±1°C) during exothermic steps.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FT-IR probes) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
